REACTION_CXSMILES
|
[CH2:1]=O.[C:3]([C:6]1([NH:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)(=[O:5])[NH2:4]>CN(C)C=O>[F:24][C:21]1[CH:20]=[CH:19][C:18]([N:17]2[C:6]3([CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]3)[C:3](=[O:5])[NH:4][CH2:1]2)=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1(CCN(CC1)C(=O)OCC)NC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
|
CUSTOM
|
Details
|
The whole is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
Then 50 parts of the solvent are distilled off (t°: 142°-152° C.)
|
Type
|
ADDITION
|
Details
|
A second portion of 1 part of paraformaldehyde in 50 parts of N,N-dimethylformamide is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
DISTILLATION
|
Details
|
The N,N-dimethylformamide is distilled off to a volume of about 50 parts
|
Type
|
ADDITION
|
Details
|
the distillate is poured onto water
|
Type
|
CUSTOM
|
Details
|
The water is decanted
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with trichloromethane
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in 2,2'-oxybispropane
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from a mixture of benzene and 2,2'-oxybispropane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CNC(C12CCN(CC2)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |